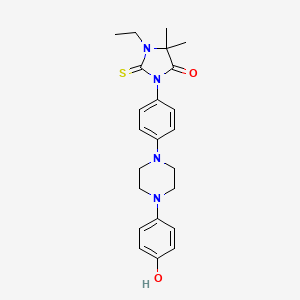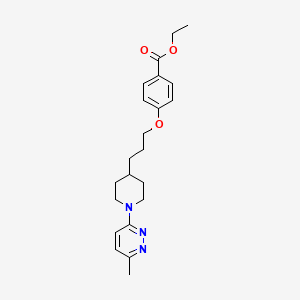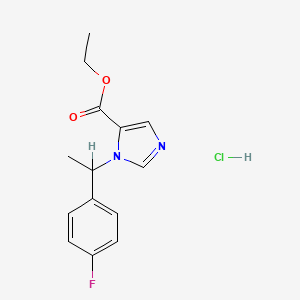
拉洛西芬 6-葡萄糖醛酸苷
描述
Raloxifene 6-Glucuronide is a metabolite of raloxifene, a selective estrogen receptor modulator used primarily for the prevention and treatment of osteoporosis and the prevention of breast cancer in postmenopausal women . Raloxifene undergoes extensive metabolism in the body, resulting in the formation of several glucuronidated compounds, including raloxifene 6-glucuronide .
科学研究应用
拉洛昔芬 6-葡糖醛酸苷在科学研究中具有多种应用,特别是在化学、生物学、医学和工业领域。 它用于药代动力学研究,以了解拉洛昔芬的代谢和生物利用度 . 此外,它还用于临床试验,以评估拉洛昔芬在预防和治疗骨质疏松症和乳腺癌方面的疗效和安全性 . 该化合物还用于开发分析方法,用于定量生物样本中的拉洛昔芬及其代谢物 .
作用机制
拉洛昔芬 6-葡糖醛酸苷通过与雌激素受体的相互作用发挥其作用。 作为一种选择性雌激素受体调节剂,它既可以作为雌激素激动剂,也可以作为拮抗剂,具体取决于靶组织 . 在骨组织中,它模拟雌激素的作用,促进骨矿物质密度并降低骨折风险 . 在乳腺和子宫组织中,它作为拮抗剂,降低依赖雌激素的癌症风险 . 所涉及的分子靶点和途径包括雌激素受体和调节骨代谢和细胞增殖的各种信号通路 .
生化分析
Biochemical Properties
Raloxifene 6-Glucuronide is mediated mostly by UGT1A1 and UGT1A8 . It binds to the estrogen receptor with an IC50 of 290 μM . This interaction with the estrogen receptor allows it to exert its effects on various biochemical reactions.
Cellular Effects
Raloxifene, the parent compound of Raloxifene 6-Glucuronide, has been shown to have estrogenic effects on bone and lipid metabolism, while mediating anti-estrogenic effects on uterine endometrium and breast tissues . It is reasonable to infer that Raloxifene 6-Glucuronide may have similar effects on cells and cellular processes.
Molecular Mechanism
Raloxifene 6-Glucuronide’s mechanism of action is likely related to its interaction with the estrogen receptor . By binding to this receptor, it can influence gene expression and cellular signaling pathways, potentially affecting a variety of cellular functions.
Temporal Effects in Laboratory Settings
It is known that raloxifene, its parent compound, is extensively metabolized to form Raloxifene 6-Glucuronide .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of Raloxifene 6-Glucuronide in animal models. Studies on raloxifene have shown that its metabolism may be dependent on UGT1A8 genotype , which could potentially influence the effects of Raloxifene 6-Glucuronide.
Metabolic Pathways
Raloxifene 6-Glucuronide is formed from raloxifene via the UDP-glucuronosyltransferase (UGT) isoforms UGT1A1 and UGT1A8 . This suggests that Raloxifene 6-Glucuronide is involved in glucuronidation, a major phase II metabolic pathway.
Transport and Distribution
It is known that glucuronide and sulfate metabolites of drugs typically require transport proteins for their distribution and excretion from the human body .
Subcellular Localization
Given that it is a metabolite of raloxifene, it is likely to be found in the same subcellular locations as raloxifene, which include the cytoplasm where it can interact with estrogen receptors .
准备方法
合成路线和反应条件: 拉洛昔芬 6-葡糖醛酸苷可以通过化学和微生物过程合成。 化学合成涉及使用特定的葡糖醛酸转移酶对拉洛昔芬进行葡糖醛酸化 . 这种方法可能并不总是能满足临床试验所需的产量 .
工业生产方法: 已经确定并扩展了使用微生物链霉菌属 NRRL 21489 进行的微生物生物转化过程,用于生产拉洛昔芬 6-葡糖醛酸苷 . 该过程涉及罐式发酵,然后使用诸如紫外线、LC/MS 和核磁共振波谱等技术进行纯化和表征 .
化学反应分析
相似化合物的比较
拉洛昔芬 6-葡糖醛酸苷在其类似化合物中是独特的,因为它在 6 位具有特定的葡糖醛酸化。 其他类似的化合物包括拉洛昔芬 4’-葡糖醛酸苷和拉洛昔芬 6,27-二葡糖醛酸苷 . 虽然这些化合物具有相似的代谢途径,但拉洛昔芬 6-葡糖醛酸苷具有不同的药代动力学特性和生物活性 . 例如,拉洛昔芬 4’-葡糖醛酸苷表现出比拉洛昔芬本身明显更低的抗雌激素活性 .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35NO10S/c36-21-8-4-20(5-9-21)32-26(27(37)19-6-10-22(11-7-19)43-17-16-35-14-2-1-3-15-35)24-13-12-23(18-25(24)46-32)44-34-30(40)28(38)29(39)31(45-34)33(41)42/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30+,31-,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPMSLSINDGEPM-WKRHDJAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35NO10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174264-50-7 | |
| Record name | Raloxifene 6-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174264507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RALOXIFENE 6-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/446O3AY2S7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


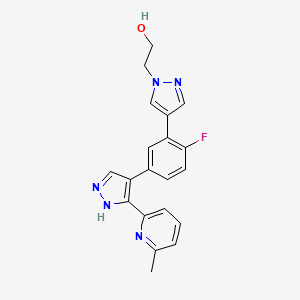
![(8R,13S,14S,17R)-17-hydroxy-2,2,13,17-tetramethyl-6,7,8,14,15,16-hexahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1678708.png)

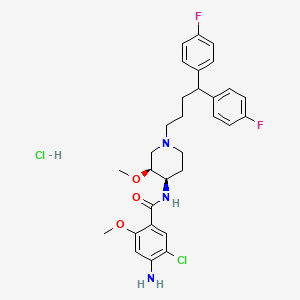
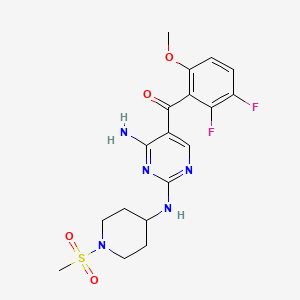

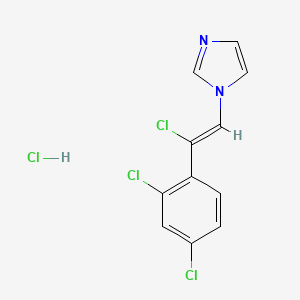
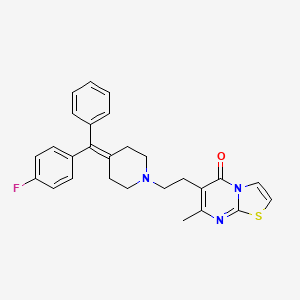
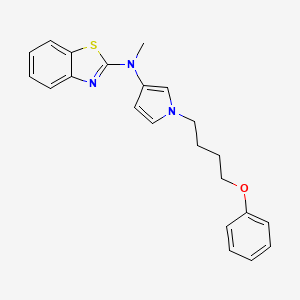
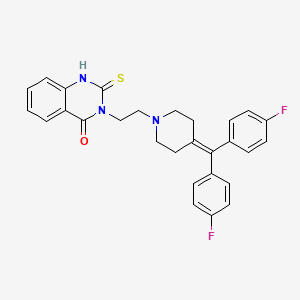
![3-Methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine](/img/structure/B1678722.png)
